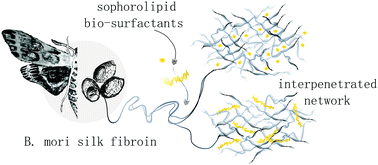Interpenetrated biosurfactant-silk fibroin networks – a SANS study†
Soft Matter Pub Date: 2021-01-19 DOI: 10.1039/D0SM01869D
Abstract
Silk fibroin (SF) based hydrogels have been exploited for years for their inherent biocompatibility and favorable mechanical properties which makes them interesting for biotechnology applications. In this study we investigate silk based composite hydrogels where pH-sensitive, anionic biosurfactant assemblies (sophorolipids SL-C18 : 1 and SL-C18 : 0), are employed to improve the present properties of SF. Results suggest that the presence of SL surfactant assemblies leads to faster gelling of SF by accelerating the refolding from random coil to β-sheet as shown by infrared and UV-visible spectroscopy. Small angle neutron scattering (SANS) including contrast matching studies show that SF and SL assemblies coexist in a fibrillary network that is, in the case of SL-C18 : 0, interpenetrating. The resulting overall network structure in composite gels is slightly more affected by SL-C18 : 1 than by SL-C18 : 0, whereas the structure of both SF and surfactant assemblies remains unchanged. No disassembly of SL surfactant structures is observed, which gives a new perspective on SF-surfactant interactions. The hydrophobic effect within SF is favored in the presence of SL, leading to faster refolding of SF into β-sheet conformation. The presented composite gels, being an interpenetrating network of which one compound (SL-C18 : 0) can be tweaked by pH, open an interesting option towards improved workability and stimuli responsive mechanical properties of SF based hydrogels with possible applications in controlled cell culture and tissue engineering or drug delivery. The presented SANS analysis approach has the potential to be expanded to other protein-surfactant systems and composite hydrogels.


Recommended Literature
- [1] Mechanism of initiation of cumene autoxidation by palladium(0) complexes
- [2] Improving the catalytic efficiency and stereoselectivity of a nitrilase from Synechocystis sp. PCC6803 by semi-rational engineering en route to chiral γ-amino acids†
- [3] Conference diary
- [4] Exploring the relationship between the conformation and pKa: can a pKa value be used to determine the conformational equilibrium?†
- [5] Inverted quantum-dot light emitting diodes with cesium carbonate doped aluminium-zinc-oxide as the cathode buffer layer for high brightness†
- [6] Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)†
- [7] Crystallization of 3-cyanophenyl 4-cyanobenzoate with AgSbF6: a polar coordination network based on the crisscrossing of intertwined helices
- [8] Delivery of coumarin-containing all-trans retinoic acid derivatives via targeted nanoparticles encapsulating indocyanine green for chemo/photothermal/photodynamic therapy of breast cancer†
- [9] Metal-free synthesis of unsymmetric bis(thioesters)†
- [10] Layered coating of ultraflexible graphene-based electrodes for high-performance in-plane quasi-solid-state micro-supercapacitors†

Journal Name:Soft Matter
Research Products
-
CAS no.: 18879-80-6
-
CAS no.: 153466-65-0









